molecular formula C14H12F4N2O2S2 B4825374 2,2,3,3-tetrafluoro-N,N'-bis(thiophen-2-ylmethyl)butanediamide

2,2,3,3-tetrafluoro-N,N'-bis(thiophen-2-ylmethyl)butanediamide

Cat. No.: B4825374
M. Wt: 380.4 g/mol
InChI Key: ZSHZDJOCGSIKMC-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoro-N,N’-bis(thiophen-2-ylmethyl)butanediamide is a fluorinated organic compound with a unique structure that includes both fluorine atoms and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-N,N’-bis(thiophen-2-ylmethyl)butanediamide typically involves the reaction of 2,2,3,3-tetrafluorobutanediol with thiophen-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoro-N,N’-bis(thiophen-2-ylmethyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-tetrafluoro-N,N’-bis(thiophen-2-ylmethyl)butanediamide has several scientific research applications:

    Materials Science: It can be used in the development of advanced materials with unique electronic properties due to the presence of fluorine and thiophene rings.

    Medicinal Chemistry: This compound may serve as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-N,N’-bis(thiophen-2-ylmethyl)butanediamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-tetrafluoro-N,N’-bis(thiophen-2-ylmethyl)butanediamide is unique due to the presence of thiophene rings, which can impart distinct electronic properties compared to other similar compounds. The combination of fluorine atoms and thiophene rings makes it particularly interesting for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N,N'-bis(thiophen-2-ylmethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O2S2/c15-13(16,11(21)19-7-9-3-1-5-23-9)14(17,18)12(22)20-8-10-4-2-6-24-10/h1-6H,7-8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHZDJOCGSIKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(C(C(=O)NCC2=CC=CS2)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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